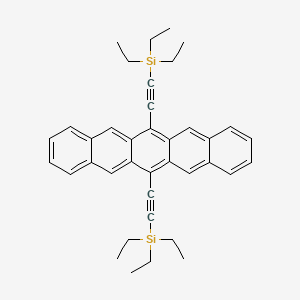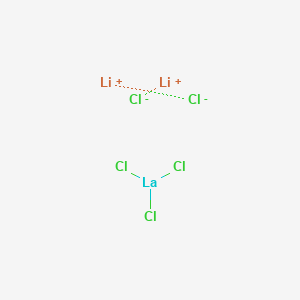
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid: is a fluorinated organic compound with the molecular formula C16H11F14NO4 . This compound is notable for its unique structure, which includes two heptafluorobutyl groups attached to a pyrrole ring. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves the reaction of pyrrole derivatives with heptafluorobutyl reagents under controlled conditions. The process may include steps such as:
Nitration: of pyrrole to introduce nitro groups.
Reduction: of nitro groups to amines.
Alkylation: with heptafluorobutyl halides to introduce the fluorinated side chains.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrrole ring or the fluorinated side chains, depending on the reagents and conditions used.
Substitution: The fluorinated side chains can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique fluorinated structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.
Biology: Research may explore its potential as a fluorinated building block for biologically active molecules, given the importance of fluorine in pharmaceuticals.
Industry: The compound could be used in the development of specialized coatings, lubricants, or other materials that benefit from the properties imparted by fluorine atoms.
Mecanismo De Acción
The mechanism of action for 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid would depend on its specific application. In general, the presence of fluorine atoms can influence molecular interactions, stability, and reactivity. The compound may interact with molecular targets through:
Hydrophobic Interactions: Fluorine atoms can enhance hydrophobic interactions with biological molecules.
Electrostatic Interactions: The electronegativity of fluorine can affect the compound’s interaction with charged or polar groups.
Comparación Con Compuestos Similares
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl isocyanate
Comparison:
- Uniqueness: 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole core and dual heptafluorobutyl groups, which are not commonly found in similar compounds.
- Properties: The compound’s structure imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to other fluorinated compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
83650-67-3 |
|---|---|
Fórmula molecular |
C14H7F14NO4 |
Peso molecular |
519.19 g/mol |
Nombre IUPAC |
3,4-bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H7F14NO4/c15-9(16,11(19,20)13(23,24)25)1-3-4(6(8(32)33)29-5(3)7(30)31)2-10(17,18)12(21,22)14(26,27)28/h29H,1-2H2,(H,30,31)(H,32,33) |
Clave InChI |
GALFVTLALVXPCQ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(NC(=C1CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)

![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)





![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
